2-Chloro-8-(trifluoromethoxy)quinoline
Description
The Quinoline (B57606) Nucleus: A Prominent Heterocyclic Scaffold in Contemporary Organic Chemistry
The quinoline scaffold is a cornerstone in medicinal and pharmaceutical chemistry, recognized for its presence in a wide array of biologically active compounds. rsc.orgcdnsciencepub.comresearchgate.netacs.orgmdpi.com Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a versatile framework for the design of novel molecules with diverse applications. rsc.orgmdpi.com The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its physicochemical and biological properties. mdpi.com
Significance of Halogenated Quinoline Derivatives in Synthetic and Applied Chemistry
The introduction of halogen atoms, particularly chlorine, onto the quinoline ring significantly influences its chemical reactivity and biological profile. google.comresearchgate.net The chlorine atom at the 2-position of the quinoline ring is particularly important as it can be readily displaced by a variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur. acs.orgacs.org This reactivity makes 2-chloroquinolines valuable intermediates in the synthesis of a broad range of more complex quinoline derivatives. acs.orgacs.org Furthermore, the presence of a halogen can enhance the lipophilicity and metabolic stability of a molecule.
The Role of Fluorinated Functionalities, particularly Trifluoromethoxy Groups, in Modulating Molecular Properties and Reactivity
Fluorinated groups, such as the trifluoromethoxy (-OCF₃) group, are of immense interest in modern medicinal chemistry and materials science. The trifluoromethoxy group is highly lipophilic and metabolically stable, properties that can improve the pharmacokinetic profile of a drug candidate. beilstein-journals.org It is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring to which it is attached, thereby influencing its reactivity and interactions with biological targets. beilstein-journals.org
Contextualizing 2-Chloro-8-(trifluoromethoxy)quinoline within Contemporary Chemical Research
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₅ClF₃NO |
| Molecular Weight | 247.60 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons would appear in the range of δ 7.0-8.5 ppm. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and trifluoromethoxy groups. |
| ¹³C NMR | Aromatic carbons would be observed between δ 110-150 ppm. The carbon attached to the chlorine (C-2) and the carbon attached to the trifluoromethoxy group (C-8) would show characteristic shifts. The trifluoromethoxy carbon would appear as a quartet due to coupling with fluorine. |
| IR Spectroscopy | Characteristic peaks for C-Cl stretching, C-F stretching (in the -OCF₃ group), and C=N and C=C stretching of the quinoline ring would be present. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 247, with an M+2 peak at m/z 249 due to the presence of the chlorine-37 isotope. |
Structure
3D Structure
Properties
Molecular Formula |
C10H5ClF3NO |
|---|---|
Molecular Weight |
247.60 g/mol |
IUPAC Name |
2-chloro-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-5-4-6-2-1-3-7(9(6)15-8)16-10(12,13)14/h1-5H |
InChI Key |
GHNGZSDWELTMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Strategies for 2 Chloro 8 Trifluoromethoxy Quinoline
Precursor Synthesis and Functionalization Pathways
The synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline logically commences with the preparation of appropriately functionalized precursors. A primary and highly strategic intermediate is 8-(Trifluoromethoxy)quinolin-2(1H)-one parchem.com. The synthesis of this quinolinone is a critical step, as the C-2 hydroxyl group (in its tautomeric form) provides a direct handle for subsequent chlorination.
The formation of this quinolinone precursor typically involves the cyclization of a substituted aniline (B41778) with a suitable three-carbon component. One common pathway is the Conrad-Limpach reaction, which utilizes an aniline and a β-ketoester. For the synthesis of 8-(trifluoromethoxy)quinolin-2(1H)-one, the key starting materials would be 2-(trifluoromethoxy)aniline and an acrylic acid derivative or a malonic ester. The reaction sequence generally involves an initial Michael addition or condensation followed by a high-temperature cyclization to form the heterocyclic ring.
Another key precursor is the appropriately substituted acetanilide, which can be used in cyclization reactions like the Vilsmeier-Haack reaction to form the quinoline (B57606) ring system directly with the C-2 chloro and C-3 formyl groups. chemijournal.com For the target molecule, this would necessitate starting with N-(2-(trifluoromethoxy)phenyl)acetamide .
Regioselective Annulation Approaches for the Quinoline Core
The construction of the quinoline skeleton is the cornerstone of the synthesis. Several classical and modern organic reactions can be adapted to produce the 8-(trifluoromethoxy)quinoline (B580638) core.
Friedländer Condensation Adaptations for Substituted Anilines and Carbonyls
The Friedländer synthesis is a powerful and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgorganicreactions.org The reaction can be catalyzed by either acids or bases. wikipedia.orgnih.gov
To apply this to the target compound, one would require 2-amino-3-(trifluoromethoxy)benzaldehyde and a two-carbon carbonyl component like acetaldehyde (B116499) or acetone. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to yield the quinoline ring. wikipedia.org The regioselectivity is generally excellent, as the substitution pattern is locked in by the starting materials. Innovations in the Friedländer reaction, such as using water as a solvent under catalyst-free conditions, offer greener alternatives. organic-chemistry.org
Table 1: Examples of Friedländer Synthesis Conditions
| Catalyst/Conditions | Substrates | Product Type | Reference |
|---|---|---|---|
| Acid or Base | o-aminoaryl ketone + α-methylene ketone | Substituted quinoline | organic-chemistry.orgorganicreactions.org |
| Neodymium(III) nitrate | o-aminoaryl ketone + α-methylene ketone | Functionalized quinoline | organic-chemistry.org |
Povarov Reaction Methodologies for Quinoline Ring Assembly
The Povarov reaction is a [4+2] cycloaddition (an inverse-electron-demand aza-Diels-Alder reaction) that offers a convergent route to tetrahydroquinolines, which can then be oxidized to quinolines. sci-rad.comicm.edu.plsci-rad.com The reaction typically involves three components: an aniline, an aldehyde, and an activated alkene. beilstein-journals.org
For the synthesis of the 8-(trifluoromethoxy)quinoline skeleton, 2-(trifluoromethoxy)aniline would be reacted with an aldehyde to form an in situ imine. This imine then undergoes cycloaddition with an electron-rich olefin. Subsequent oxidation of the resulting tetrahydroquinoline, often with an agent like manganese dioxide (MnO₂), yields the aromatic quinoline core. beilstein-journals.org The choice of catalyst, which can be a Lewis or Brønsted acid, is crucial for the reaction's success. sci-rad.comicm.edu.pl Recent advancements have explored photocatalytic conditions for Povarov-type reactions, enhancing their utility and alignment with green chemistry principles. rsc.org
Palladium-Catalyzed Cyclization and Cross-Coupling Strategies
Modern synthetic chemistry has increasingly turned to palladium-catalyzed reactions for the construction of heterocyclic rings. These methods offer high efficiency and functional group tolerance. nih.gov One approach involves the coupling and cyclization of an appropriate aniline with an α,β-unsaturated carbonyl compound. nih.gov For instance, 2-iodoaniline (B362364) derivatives can react with acrylates in the presence of a palladium catalyst to form quinolin-2(1H)-ones. nih.gov
Another strategy is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines, which can produce quinolines without the need for acids or bases and tolerates electron-withdrawing groups like trifluoromethyl. rsc.org Furthermore, palladium-catalyzed C-H arylation of quinoline N-oxides has been developed, offering a method for late-stage functionalization, although this is more commonly used for C-8 substitution. acs.org
Table 2: Selected Palladium-Catalyzed Quinoline Syntheses
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Coupling-Cyclization | 2-iodoaniline + α,β-unsaturated ester | Pd-catalyst + Base | 3-substituted quinolin-2(1H)-one | nih.gov |
| Oxidative Cyclization | Aryl allyl alcohol + Aniline | Pd-catalyst | Substituted quinoline | rsc.org |
Introduction of the Chlorine Moiety at C-2
The final key transformation is the introduction of the chlorine atom at the C-2 position of the quinoline ring. This is most effectively achieved through late-stage chlorination of a pre-formed quinolinone intermediate.
Halogenation of Precursors or Late-Stage Chlorination
The most direct and widely used method for synthesizing 2-chloroquinolines is the chlorination of the corresponding quinolin-2(1H)-ones. The precursor, 8-(trifluoromethoxy)quinolin-2(1H)-one , is ideal for this transformation. parchem.com The hydroxyl group at the C-2 position can be readily converted to a chloro group using standard chlorinating agents.
Phosphorus oxychloride (POCl₃) is the most common reagent for this conversion. The reaction is often performed neat or in a high-boiling solvent. The use of POCl₃ in combination with N,N-dimethylformamide (DMF) forms the Vilsmeier-Haack reagent, which is also highly effective for this type of chlorination and can simultaneously introduce a formyl group at C-3 if the substrate is an acetanilide. chemijournal.comchemijournal.com This method is advantageous due to its high regioselectivity for the C-2 position and generally good yields.
Table 3: Reagents for Conversion of Quinolin-2-ones to 2-Chloroquinolines
| Reagent | Conditions | Substrate | Product | Typical Application |
|---|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | Reflux | Quinolin-2(1H)-one | 2-Chloroquinoline (B121035) | Standard chlorination |
Direct chlorination of 8-(trifluoromethoxy)quinoline is a less favorable alternative for obtaining the desired isomer. Electrophilic chlorination of the quinoline ring typically favors substitution on the benzene (B151609) ring (positions 5 and 8) under acidic conditions. Therefore, the route via the quinolinone intermediate is superior for ensuring the correct placement of the chlorine atom at the C-2 position.
Nucleophilic Aromatic Substitution with Chloride Sources
The introduction of a chlorine atom at the 2-position of the quinoline ring is commonly achieved through nucleophilic aromatic substitution (SNAr). This type of reaction is fundamental in the synthesis of halo-substituted heterocycles. nih.gov In the context of this compound synthesis, a precursor such as 8-(trifluoromethoxy)quinolin-2(1H)-one is often utilized.
The conversion of the 2-quinolone to the 2-chloroquinoline derivative is typically accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds by converting the hydroxyl group of the quinolin-2(1H)-one tautomer into a better leaving group, which is then displaced by a chloride ion. ekb.egorientjchem.org The Vilsmeier-Haack reagent, a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF), is also a powerful tool for both formylation and chlorination of activated aromatic systems and has been employed in the synthesis of 2-chloroquinoline derivatives. chemijournal.comchemijournal.com
The reactivity of the quinoline system towards nucleophilic substitution is influenced by the position. Generally, the 2- and 4-positions of the quinoline ring are more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. researchgate.net While both positions are activated, differences in reactivity exist. For instance, 2-chloroquinoline exhibits a higher reactivity towards certain nucleophiles compared to 4-chloroquinoline. researchgate.net The choice of reaction conditions, including the solvent and the presence of catalysts, can be crucial in controlling the regioselectivity and efficiency of the chlorination step. mdpi.com
Incorporation of the Trifluoromethoxy Group at C-8
The introduction of the trifluoromethoxy (-OCF₃) group is a critical step that imparts unique physicochemical properties to the final molecule, such as high lipophilicity and metabolic stability. nih.govrsc.org The placement of this group at the C-8 position of the quinoline ring can be achieved through various synthetic strategies.
Trifluoromethoxylation Reagents and Reaction Conditions
A common precursor for the synthesis of 8-(trifluoromethoxy)quinoline derivatives is 8-hydroxyquinoline (B1678124). nih.gov The direct trifluoromethoxylation of the hydroxyl group can be challenging. However, several reagents have been developed for this purpose. One approach involves a two-step process starting from a xanthate derivative, which undergoes oxidative desulfofluorination. mdpi.com
More contemporary methods utilize electrophilic trifluoromethylating reagents. mdpi.com Reagents like Umemoto's and Togni's reagents can be used to introduce the CF₃ group, although this is for C-trifluoromethylation rather than O-trifluoromethylation. evitachem.com For the direct introduction of the -OCF₃ group, methods involving the trifluoromethylation of an oxygen atom are employed. mdpi.com
Another strategy involves the use of trifluoromethoxide sources. For instance, a method for the regioselective C2-trifluoromethoxylation of N-oxides of 8-substituted quinolines has been developed using a trifluoromethoxide anion source. mdpi.com This highlights the importance of the substrate's form (e.g., N-oxide) in directing the substitution.
The table below summarizes some common reagents and conditions for trifluoromethoxylation.
| Reagent/Method | Substrate | Conditions | Comments |
| Oxidative Desulfofluorination | Xanthate derivative of 8-hydroxyquinoline | Halogenating agent, fluoride (B91410) source | Classical method |
| Electrophilic Trifluoromethylation | 8-Hydroxyquinoline | Umemoto's or Togni's reagents | Primarily for C-CF₃ bond formation evitachem.com |
| Trifluoromethoxide Anion Source | 8-Substituted quinoline N-oxides | AgF, additive, solvent | Regioselective at C2 mdpi.com |
Mechanistic Investigations of OCF₃ Group Introduction
The mechanisms for introducing the trifluoromethoxy group are diverse. In the case of using trifluoromethoxide anion sources with quinoline N-oxides, the reaction can proceed through a process where the reagent performs a dual role, forming both the OCF₃ anion and an N-triflate cation, which is more electrophilic than the starting N-oxide. mdpi.com
For the trifluoromethoxylation of heteroaromatics, a proposed mechanism involves a radical O-trifluoromethylation followed by an OCF₃-migration. nih.govrsc.org This process may involve the deprotonation of an N-protected (hetero)aryl hydroxylamine, followed by a single-electron transfer (SET) to a trifluoromethyl source, generating an N-hydroxyl radical and a trifluoromethyl radical. Recombination of these radicals affords an O-trifluoromethylated hydroxylamine, which then undergoes rearrangement to yield the trifluoromethoxylated product. nih.gov
Strategies for Controlling Regioselectivity of Trifluoromethoxylation
Controlling the position of trifluoromethoxylation is crucial for the synthesis of the desired isomer. The inherent electronic properties of the quinoline ring direct electrophilic and nucleophilic substitutions to specific positions. mdpi.comnih.gov For instance, in the trifluoromethoxylation of 8-substituted quinoline N-oxides, the substituent at the 8-position plays a critical role in achieving good yields for C2-trifluoromethoxylation. mdpi.com
The use of directing groups is another effective strategy. For example, an 8-aminoquinoline (B160924) derivative can direct trifluoromethylation to the C-5 position through a copper-catalyzed process. rsc.org While this example illustrates C-H trifluoromethylation, the principle of using directing groups to control regioselectivity is broadly applicable in the functionalization of quinoline systems. nih.gov The choice of catalyst and reaction conditions can also influence the regioselectivity, sometimes favoring a Friedel-Crafts-type reaction pathway over a radical pathway depending on the substrate. rsc.org
Optimization of Reaction Parameters and Yields for Scalable Synthesis
For the synthesis of this compound to be practical for larger-scale production, optimization of reaction parameters is essential. This includes factors such as reaction time, temperature, solvent, and the stoichiometry of reagents.
In the chlorination step using POCl₃, the temperature and reaction time are critical parameters to control to minimize the formation of byproducts. orientjchem.org Similarly, for the Vilsmeier-Haack reaction, maintaining the temperature during the addition of reagents is important for achieving high yields. chemijournal.com
For the trifluoromethoxylation step, the choice of solvent and any additives can significantly impact the reaction efficiency. mdpi.com The development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, can also contribute to a more scalable and efficient process. nih.gov The table below presents a hypothetical optimization study for the chlorination of 8-(trifluoromethoxy)quinolin-2(1H)-one.
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | Toluene | 110 | 6 | 75 |
| 2 | POCl₃ | Acetonitrile (B52724) | 80 | 8 | 82 |
| 3 | POCl₃/DMF | Dioxane | 100 | 4 | 88 |
| 4 | SOCl₂ | Chloroform | 60 | 12 | 65 |
Such systematic studies allow for the identification of the optimal conditions to maximize the yield and purity of the desired product, paving the way for a robust and scalable synthesis of this compound.
Chemical Reactivity and Transformational Chemistry of 2 Chloro 8 Trifluoromethoxy Quinoline
Nucleophilic Aromatic Substitution Reactions at the Quinoline (B57606) Ring System
The quinoline ring, particularly when substituted with a halogen at the C-2 or C-4 position, is susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom in the ring acts as a powerful electron-withdrawing group through resonance, stabilizing the negatively charged Meisenheimer intermediate that is crucial to the SNAr mechanism. This inherent electronic property makes the C-2 and C-4 positions electrophilic and thus prime targets for nucleophilic attack.
Reactivity of the C-2 Chlorine Atom under Diverse Conditions
The chlorine atom at the C-2 position of 2-Chloro-8-(trifluoromethoxy)quinoline serves as a competent leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, including amines, phenols, and alkoxides, leading to the synthesis of diverse molecular libraries.
While specific studies detailing the nucleophilic substitution of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous systems. For instance, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are well-established for the coupling of amines with aryl chlorides, including chloropyridines and other heteroaromatic chlorides. acs.orggoogle.com These reactions typically employ a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands and a base to facilitate the coupling. It is expected that this compound would readily participate in such transformations to yield 2-amino-8-(trifluoromethoxy)quinoline derivatives.
Similarly, reactions with phenoxides (Williamson ether synthesis) are anticipated to proceed, yielding 2-aryloxy-8-(trifluoromethoxy)quinoline ethers. The reaction of the analogous 8-hydroxyquinoline (B1678124) with various alkyl and benzyl (B1604629) halides demonstrates the facility of nucleophilic attack at the C-8 position, though this involves an O-alkylation rather than an SNAr at the C-2 position. google.com
An illustrative example from a related quinoline system, 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108), shows its reaction with 2-pyridyl acetonitrile (B52724) in the presence of a strong base and a phase transfer catalyst. google.com This highlights the electrophilicity of the halogenated carbon on the quinoline ring, allowing for nucleophilic attack by a carbanion.
Table 1: Illustrative Nucleophilic Substitution on an Analogous Chloroquinoline Scaffold This table presents data for the reaction of 4-chloro-2,8-bis(trifluoromethyl)quinoline with a nucleophile to illustrate the expected reactivity.
| Reactant 1 | Reactant 2 | Base | Catalyst/Conditions | Product | Ref |
|---|
Impact of the Trifluoromethoxy Group on Nucleophilic Pathways
The trifluoromethoxy (-OCF3) group at the C-8 position exerts a significant electronic influence on the reactivity of the quinoline ring system. The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect (-I) deactivates the entire aromatic system towards electrophilic attack but, more importantly, it enhances the electrophilicity of the carbon atoms in the ring.
Electrophilic Aromatic Substitution Reactions on the Quinoline Framework
Electrophilic aromatic substitution (EAS) on quinoline is significantly more complex than on benzene (B151609). The pyridine (B92270) ring is strongly deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the quinoline nitrogen is protonated to form the quinolinium ion. This positive charge profoundly deactivates the entire heterocyclic system to further electrophilic attack.
Consequently, electrophilic substitution occurs preferentially on the benzene ring, which is less deactivated than the pyridinium (B92312) ring. google.com The positions of attack are almost exclusively C-5 and C-8. This regioselectivity is because substitution at these positions allows for resonance structures of the Wheland intermediate where the positive charge does not need to be placed on the already positively charged nitrogen-containing ring. google.com In unsubstituted quinoline, nitration typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com
For this compound, the C-8 position is already substituted. Therefore, any electrophilic aromatic substitution would be strongly directed to the C-5 position. The presence of the deactivating chloro and trifluoromethoxy groups would likely require harsh reaction conditions to achieve substitution. For instance, studies on 5,8-dichloroquinoline (B2488021) showed it to be extremely resistant to nitration, requiring oleum (B3057394) at elevated temperatures. google.com
Cross-Coupling Reactions at the Halogenated Positions (C-2)
The C-2 chlorine atom of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling for Arylation/Heteroarylation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl-aryl bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. chemicalbook.com The reactivity of the halide in the oxidative addition step, which is often rate-limiting, follows the general trend I > Br > Cl. While chloroarenes are less reactive than their bromo or iodo counterparts, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald and Fu), have made the coupling of aryl chlorides efficient. google.comnih.gov
While no specific examples of Suzuki-Miyaura coupling with this compound are documented in the searched literature, reactions on analogous substrates provide a clear precedent. For example, 2-aryl-4-chloro-3-iodoquinolines undergo selective Suzuki coupling at the more reactive C-3 iodo position, leaving the C-4 chloro position intact under certain conditions, demonstrating the feasibility of using chloroquinolines in such transformations. nih.gov It is highly probable that this compound would react with various aryl- and heteroarylboronic acids under appropriate catalytic conditions to yield 2-aryl-8-(trifluoromethoxy)quinoline derivatives.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Dihaloquinoline This table illustrates the selective coupling at the more reactive halogen site, a principle applicable to chloroquinoline chemistry.
| Substrate | Boronic Acid | Catalyst | Base / Solvent | Product (Yield) | Ref |
|---|---|---|---|---|---|
| 2-Phenyl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | 2M K₂CO₃ / DMF | 2,3-Diphenyl-4-chloroquinoline (65%) | nih.gov |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction is the premier method for synthesizing arylalkynes and conjugated enynes from the reaction of a terminal alkyne with an aryl or vinyl halide. google.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. chemicalbook.com
This reaction is broadly applicable to halogenated quinolines. Studies on various brominated 2-trifluoromethylquinolines have shown that bis- and tris-alkynylated products can be synthesized in high yields using a Pd(PPh₃)₄ catalyst, CuI co-catalyst, and triethylamine (B128534) as the base and solvent. google.com The successful coupling at positions ortho to the ring nitrogen (C-2) and adjacent to other substituents (C-3, C-4) demonstrates the robustness of this method.
Given these precedents, this compound is an excellent candidate for Sonogashira coupling. It would be expected to react with a variety of terminal alkynes under standard Sonogashira conditions to afford the corresponding 2-alkynyl-8-(trifluoromethoxy)quinoline products.
Table 3: Conditions for Sonogashira Coupling on an Analogous Bromoquinoline Scaffold This table presents data from the alkynylation of a related brominated quinoline, illustrating the expected reaction conditions and outcomes.
| Substrate | Alkyne | Catalyst System | Solvent / Base | Product (Yield) | Ref |
|---|---|---|---|---|---|
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | 4,8-Bis(phenylethynyl)-2-(trifluoromethyl)quinoline (81%) | google.com |
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | (Trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI | Triethylamine | 4,8-Bis((trimethylsilyl)ethynyl)-2-(trifluoromethyl)quinoline (89%) | google.com |
Buchwald-Hartwig Amination for Nitrogen-Containing Derivatization
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. wikipedia.org This reaction is highly effective for coupling aryl halides, such as the 2-chloro group in this compound, with a wide array of primary and secondary amines. The versatility of this method allows for the synthesis of a diverse library of 2-aminoquinoline (B145021) derivatives, which are important pharmacophores.
The success of the Buchwald-Hartwig amination depends significantly on the choice of palladium precursor, phosphine ligand, and base. ias.ac.in For substrates like 2-chloroquinolines, sterically hindered and electron-rich phosphine ligands are often required to achieve high yields and good functional group tolerance. ias.ac.innih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, association of the amine, deprotonation by the base, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.orglibretexts.org
Selective amination is possible in molecules with multiple halogen substituents. For instance, in 6-bromo-2-chloroquinoline, selective amination at the more reactive C2-Cl position can be achieved over the C6-Br position by carefully controlling the reaction conditions and ligand choice. nih.gov This principle allows for the targeted functionalization of this compound, where various amines can be introduced at the C2 position.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Chloroquinolines
| Amine Substrate | Palladium Catalyst/Precursor | Ligand | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Primary and Secondary Amines | Pd(OAc)₂ or [Pd(cinnamyl)Cl]₂ | Bulky phosphines (e.g., Johnphos, RuPhos, BrettPhos) | NaOtBu, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or t-BuOH | Good to Excellent | ias.ac.inorganic-chemistry.orgscienceopen.comresearchgate.net |
| Cyclic Amines (e.g., Morpholine) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | >90% | nih.gov |
| Anilines | Pd(OAc)₂ | Tri-tert-butylphosphine (TTBP) | NaOtBu | Toluene | 89% | ias.ac.in |
| Heteroarylamines | Pd(OAc)₂ | BINAP or Xantphos | Cs₂CO₃ | Toluene | Moderate to Good | researchgate.net |
Transformation of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is a significant substituent in medicinal chemistry, valued for its unique electronic properties and high metabolic stability. mdpi.combeilstein-journals.org It is strongly electron-withdrawing through the inductive effect and is highly lipophilic, which can enhance a molecule's membrane permeability and bioavailability. mdpi.com
A key feature of the trifluoromethoxy group is its exceptional stability. rsc.org The carbon-fluorine bonds are among the strongest in organic chemistry, making the group resistant to both acidic and basic hydrolysis as well as enzymatic degradation. mdpi.comacs.org Unlike a methoxy (B1213986) group, which can be a site of oxidative metabolism, the trifluoromethoxy group is generally considered a metabolically stable bioisostere. mdpi.com Consequently, transformations directly involving the cleavage or modification of the -OCF₃ group on the quinoline ring are rare and require harsh reaction conditions. For most synthetic applications, the trifluoromethoxy moiety is considered a robust, spectator functional group that modulates the electronic character of the molecule without participating directly in reactions.
Functionalization of the Quinoline Ring System via C-H Activation
Direct C-H activation has become a cornerstone of modern organic synthesis, offering an atom- and step-economical way to functionalize aromatic rings without pre-installed reactive handles. nih.govnih.gov The quinoline scaffold can be functionalized at various positions through transition-metal-catalyzed C-H activation, with the regioselectivity often governed by the catalyst and the electronic and steric nature of existing substituents. nih.govacs.org
For this compound, several positions are potential sites for C-H functionalization. The nitrogen atom of the quinoline ring can act as a directing group, typically favoring functionalization at the C2 or C8 positions. nih.gov However, since these positions are already substituted, activation at other sites like C4, C5, or C7 becomes more likely. The electronic influence of the chloro and trifluoromethoxy groups will also play a critical role in determining the site of activation.
Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze these transformations. nih.govnih.govresearchgate.net These reactions can introduce a wide range of functional groups, including aryl, alkyl, and carbonyl moieties. For example, rhodium-catalyzed reactions can direct C-H activation to different positions depending on the substituents present on the quinoline ring. nih.govacs.org Palladium catalysis, often on the corresponding quinoline N-oxide, can also achieve selective C-H functionalization, with some systems favoring the C8 position and others the C2 position. rsc.org
Table 2: Examples of C-H Activation Reactions on the Quinoline Scaffold
| Reaction Type | Position | Catalyst System | Coupling Partner | Reference |
|---|---|---|---|---|
| Arylation | C2 | Pd(OAc)₂ / Ag₂CO₃ | Arenes | nih.gov |
| Alkylation | C8 | [RhCp*Cl₂]₂ / AgBF₄ | Olefins | researchgate.net |
| Trifluoromethylation | C5 | Cu Catalyst | Togni's Reagent | rsc.org |
| Heteroarylation | C2 | Pd(OAc)₂ / Ag₂CO₃ | Indoles | nih.gov |
Derivatization to Fused Heterocyclic Systems (e.g., pyrazolylquinolines, quinolinyl-thiazolidinones)
The 2-chloroquinoline (B121035) scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The reactive C2-Cl bond serves as a key anchor point for annulation reactions, leading to structures with diverse biological activities.
Pyrazolylquinolines: These fused systems can be synthesized from 2-chloroquinoline derivatives. A common strategy involves the initial conversion of a 2-chloroquinoline into a chalcone-like intermediate. For example, a 2-chloro-3-formylquinoline can undergo condensation to form a quinolinyl chalcone. researchgate.net This intermediate can then react with hydrazine (B178648) or its derivatives to undergo cyclization, forming a pyrazoline ring fused or attached to the quinoline core. researchgate.netresearchgate.net
Quinolinyl-thiazolidinones: The synthesis of quinolinyl-thiazolidinones often begins with the formation of a Schiff base. nih.govasianpubs.org For instance, a 2-aminoquinoline (which can be prepared from this compound via Buchwald-Hartwig amination) is condensed with an aldehyde. The resulting Schiff base is then treated with thioglycolic acid in a cyclocondensation reaction to form the thiazolidinone ring. nih.govasianpubs.org Alternatively, a 2-chloro-3-formylquinoline can be converted to a Schiff base, which then reacts with thioglycolic acid to yield the 2-(2-chloroquinolin-3-yl)-thiazolidin-4-one structure. nih.gov These multi-step syntheses demonstrate the utility of the chloroquinoline core in constructing elaborate heterocyclic frameworks. ijcpa.in
Table 3: Synthetic Routes to Fused Heterocycles from Chloroquinolines
| Target Fused System | Key Intermediate | Key Reagents | Synthetic Strategy | Reference |
|---|---|---|---|---|
| Pyrazolylquinolines | Quinolinyl Chalcone | Hydrazine Hydrate, Phenylhydrazine | Condensation followed by cyclization | researchgate.netresearchgate.net |
| Quinolinyl-thiazolidinones | Quinolinyl Schiff Base | Thioglycolic Acid, Zinc Chloride | Condensation to Schiff base, then cyclocondensation | nih.govasianpubs.org |
| Tetrazolo[1,5-a]quinolines | 2-Chloroquinoline-3-carbaldehyde | Sodium Azide, Acetic Acid | Reaction of the 2-chloro group with azide | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 8 Trifluoromethoxy Quinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2-Chloro-8-(trifluoromethoxy)quinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a complete picture of the molecular structure, including the connectivity of all atoms and the electronic environment of the various nuclei.
Proton (¹H) NMR for Structural Fingerprinting and Substituent Effects
The ¹H NMR spectrum would provide a unique fingerprint of the proton-containing parts of the molecule. The chemical shifts (δ) of the aromatic protons on the quinoline (B57606) ring system would be influenced by the electron-withdrawing effects of the chlorine atom at the 2-position and the trifluoromethoxy group at the 8-position. These substituents would generally cause the nearby protons to resonate at a lower field (higher ppm). The coupling constants (J) between adjacent protons would reveal their connectivity and spatial relationships. For instance, the protons on the carbocyclic ring (positions 5, 6, and 7) and the heterocyclic ring (positions 3 and 4) would exhibit characteristic splitting patterns (e.g., doublets, triplets, or doublets of doublets) based on their neighboring protons.
Hypothetical ¹H NMR Data Table
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.0 - 8.2 | d | 8.5 - 9.0 |
| H-4 | 7.4 - 7.6 | d | 8.5 - 9.0 |
| H-5 | 7.8 - 8.0 | d | 7.5 - 8.0 |
| H-6 | 7.5 - 7.7 | t | 7.5 - 8.0 |
Carbon (¹³C) NMR for Carbon Skeleton Analysis and Electronic Environment
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide insights into their chemical environment. The carbon atoms directly attached to the electronegative chlorine and oxygen atoms (C-2 and C-8) would be significantly deshielded and appear at a lower field. The carbon of the trifluoromethoxy group would be identifiable by its coupling to the three fluorine atoms (a quartet). The chemical shifts of the other quinoline carbons would also be affected by the substituents, providing a detailed map of the electronic distribution across the carbon skeleton.
Hypothetical ¹³C NMR Data Table
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-3 | 122 - 125 |
| C-4 | 135 - 140 |
| C-4a | 128 - 132 |
| C-5 | 125 - 128 |
| C-6 | 127 - 130 |
| C-7 | 118 - 122 |
| C-8 | 145 - 150 |
| C-8a | 140 - 145 |
Fluorine (¹⁹F) NMR for Characterization of Fluorinated Substituents
¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of the -OCF₃ group attached to an aromatic ring. The absence of other signals would confirm the presence of only one type of fluorine environment in the molecule.
Hypothetical ¹⁹F NMR Data Table
| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the arrangement of protons on the quinoline ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
Theoretical and Computational Chemistry of 2 Chloro 8 Trifluoromethoxy Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-8-(trifluoromethoxy)quinoline at the molecular level. These computational techniques provide a framework for predicting its geometry, electronic structure, and spectroscopic signatures.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets such as 6-31G'(d,p) or cc-pVQZ, are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. nih.govresearchgate.net This process finds the minimum energy conformation of the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles. researchgate.netsci-hub.se
The analysis of the electronic structure reveals the distribution of electrons within the molecule, which is key to understanding its stability and reactivity. For instance, studies on similar chloroquinoline structures have shown that the introduction of electron-withdrawing groups like chlorine and trifluoromethyl can significantly alter the electron density distribution across the quinoline ring system. sci-hub.sescholaris.ca
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Cl | 1.74 | C2-N1-C9 | 117.5 |
| C8-O | 1.36 | N1-C2-C3 | 123.0 |
| O-CF3 | 1.33 | C7-C8-O | 119.0 |
| C-F | 1.35 | C8-O-CF3 | 118.0 |
Prediction of Spectroscopic Parameters (IR, Raman, NMR, UV-Vis)
Computational methods are extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.netnih.gov
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical spectra for quinoline derivatives help in the assignment of experimental IR and Raman bands to specific vibrational modes, such as C-H stretching, C=C ring stretching, and the characteristic vibrations of the C-Cl and C-O-CF3 groups. sci-hub.searabjchem.org For example, the C-Cl stretching mode in chloroquinolines is typically observed in the 850–550 cm⁻¹ region. arabjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These predictions are invaluable for interpreting experimental NMR spectra and confirming the chemical structure of complex molecules like this compound. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra. researchgate.net This analysis helps in understanding the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of UV and visible light. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide critical information about a molecule's reactivity and electronic properties. wikipedia.org
The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govsci-hub.se A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. sci-hub.semdpi.com In substituted quinolines, the distribution of HOMO and LUMO can be significantly influenced by the nature and position of the substituents. mdpi.com
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I ≈ -E_HOMO) | 6.5 |
| Electron Affinity (A ≈ -E_LUMO) | 1.2 |
| Chemical Hardness (η = (I-A)/2) | 2.65 |
| Chemical Softness (S = 1/η) | 0.38 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. sciensage.info
Typically, red and yellow regions indicate a negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. researchgate.net These regions are often found around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net Conversely, blue regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For quinoline derivatives, MEP analysis can pinpoint the most reactive parts of the molecule, such as the nitrogen atom of the quinoline ring (a potential site for protonation or coordination) and any regions influenced by electron-withdrawing or donating substituents. arabjchem.orgsciensage.info
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies (based on molecular descriptors, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their properties. dergipark.org.tr In the context of theoretical chemistry, QSAR models can be built using molecular descriptors calculated from the compound's structure, without direct reference to biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties. researchgate.net
Examples of molecular descriptors include:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices). nih.gov
Geometrical descriptors: Related to the 3D structure (e.g., molecular volume, surface area). dergipark.org.tr
Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies, atomic charges). scholaris.cadergipark.org.tr
Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity. dergipark.org.tr
For a compound like this compound, these descriptors could be calculated and used in a QSAR model to predict properties such as solubility, stability, or reactivity within a series of related compounds. nih.gov
Exploration of Non Clinical Research Applications
Ligand Chemistry in Coordination Complexes
The nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the 8-position substituent (in this case, trifluoromethoxy) can act as a bidentate chelating agent, forming stable complexes with a variety of metal ions. scispace.comresearchgate.net This chelating ability is a hallmark of 8-substituted quinolines. scispace.com
Design and Synthesis of Metal Chelates with 2-Chloro-8-(trifluoromethoxy)quinoline
The synthesis of metal chelates with quinoline-based ligands is a well-established area of research. Typically, these syntheses involve the reaction of a quinoline derivative with a metal salt in a suitable solvent. researchgate.net For instance, 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives readily form complexes with metals such as Al(III), Zn(II), and Pd(II). scispace.comnih.gov The general structure of these complexes involves the metal ion being coordinated to both the nitrogen of the pyridine (B92270) ring and the oxygen of the 8-hydroxyl group. scispace.com
While specific synthesis protocols for this compound chelates are not documented, it is projected that this compound would react similarly to other 8-substituted quinolines. The process would likely involve combining the quinoline ligand with a metal salt, such as a chloride or acetate (B1210297) salt of the desired metal, in a solvent like ethanol (B145695) or methanol. The stoichiometry of the resulting complex, often 1:2 or 1:3 (metal:ligand), depends on the coordination number of the metal ion. scispace.comresearchgate.net For example, a six-covalent metal complex would typically require three molecules of the quinoline ligand. scispace.com
Table 1: Examples of Metal Complexes with Substituted Quinoline Ligands
| Ligand | Metal Ion | Resulting Complex Type | Reference |
| 8-quinolyldimesitylborane | Palladium(II) | Borapalladacycle | nih.gov |
| 8-hydroxyquinoline (8-HQ) | Co(II), Ni(II), Cu(II) | M(8-HQ)₂ | researchgate.net |
| 8-hydroxyquinoline Derivatives | Aluminum(III) | Al(III) Complexes | scispace.com |
Investigation of Coordination Modes and Stability Constants
The coordination of 8-substituted quinolines typically occurs in a bidentate fashion through the ring nitrogen and the substituent at the 8-position. scispace.com The stability of the resulting metal complexes is a critical parameter for their potential applications. For 8-hydroxyquinoline, the formation of insoluble chelate complexes with a wide array of metal ions is a key characteristic. scispace.com The stability of these complexes can be influenced by factors such as the nature of the metal ion, the solvent system, and the electronic properties of the substituents on the quinoline ring. The electron-withdrawing nature of the chloro and trifluoromethoxy groups in this compound would be expected to influence the electron density on the coordinating atoms, thereby affecting the stability constants of its metal complexes.
Material Science Applications
Quinoline derivatives are pivotal in the development of advanced materials, particularly for optical and electronic applications. Their rigid, planar structure and tunable electronic properties make them ideal candidates for these roles.
Investigation of Optical and Sensing Properties
Many 8-hydroxyquinoline derivatives are known for their fluorescent properties, which can be enhanced upon chelation with metal ions. scispace.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), occurs because the complexation with a metal ion increases the rigidity of the molecule and inhibits non-radiative decay processes. scispace.com This property makes them excellent candidates for fluorescent chemosensors for detecting specific metal ions. scispace.com While the intrinsic fluorescence of this compound has not been reported, it is plausible that it and its metal complexes could exhibit interesting photoluminescent properties, making them useful for developing novel chemical sensors.
Potential in Organic Light Emitting Diodes (OLEDs) or Other Optoelectronic Devices
Metal complexes of 8-hydroxyquinoline, particularly aluminum tris(8-hydroxyquinoline) (Alq3), are benchmark materials in OLED technology, where they function as electron-transporting and light-emitting layers. scispace.com The performance of these devices can be fine-tuned by modifying the chemical structure of the quinoline ligand. nih.gov The introduction of halogen and trifluoromethyl groups can alter the electronic energy levels and charge-transporting capabilities of the molecule. mdpi.comnih.gov Therefore, complexes derived from this compound could potentially be investigated as new materials for OLEDs or other optoelectronic devices, with the substituents offering a way to modulate the emission color and efficiency of the device. nih.gov For example, α-trifluoromethylated quinolines have been developed as photoinduced-electron transfer donors. nih.gov
Table 2: Potential Material Science Applications of Substituted Quinolines
| Application | Relevant Property | Example Compound Class | Reference |
| Fluorescent Chemosensors | Chelation-Enhanced Fluorescence | 8-Hydroxyquinoline Derivatives | scispace.com |
| OLEDs | Electron Transport / Electroluminescence | Metal complexes of 8-HQ | scispace.com |
| Photoredox Catalysis | Photoinduced-Electron Transfer | α-Trifluoromethylated Quinolines | nih.gov |
Agrochemical Research and Development
The quinoline ring is a privileged scaffold found in numerous biologically active compounds, including pesticides. nih.gov The inclusion of fluorine atoms or trifluoromethyl groups is a common strategy in agrochemical design to enhance efficacy, metabolic stability, and lipophilicity. mdpi.com Several biologically active molecules containing trifluoromethyl groups are known herbicides. mdpi.com
Although no specific studies detailing the agrochemical applications of this compound are available, its structural features suggest it could be a candidate for such research. The combination of the quinoline core, a chlorine atom (a common feature in pesticides), and a trifluoromethoxy group points towards potential herbicidal or fungicidal activity. Research into related trifluoromethyl-substituted quinolones has shown antibacterial activity, indicating the broad biological potential of this class of compounds. mdpi.com The Journal of Agricultural and Food Chemistry frequently features research on compounds with similar structural motifs for developing new agrochemicals. acs.org
Role as an Intermediate in the Synthesis of Agrochemicals
The quinoline ring system is a foundational structure in the creation of new pesticides. nih.gov The introduction of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (CF3) or trifluoromethoxy (OCF3), into organic compounds can significantly alter their physical and chemical properties, including lipophilicity, metabolic stability, and water solubility. nih.gov These changes are often exploited in the design of modern agrochemicals to enhance their efficacy and environmental profile.
While direct studies detailing the use of this compound as an agrochemical intermediate are not widely available, the application of structurally similar compounds is well-documented. For instance, other chloro- and trifluoromethyl-substituted quinolines are recognized as key intermediates in the synthesis of crop protection products. semanticscholar.orgnih.gov A related compound, 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, is utilized in the formulation of agrochemicals, serving as an effective agent against various agricultural pests and diseases. chemimpex.com Its stability and effectiveness make it a valuable component in products designed to protect crops and improve yields. chemimpex.com The synthetic pathway to produce chloro-trifluoromethyl quinolines is a subject of industrial importance, highlighting the value of this class of compounds as building blocks for more complex active ingredients. google.com
Exploration in Crop Protection Formulations
The development of novel fluorinated quinoline analogs is an active area of research for crop protection. nih.gov Quinoline-based compounds have demonstrated a broad spectrum of activity, including antifungal, herbicidal, and insecticidal properties. nih.gov A series of new fluorinated quinoline analogs, synthesized from starting materials like 2-fluoroaniline, have shown promising antifungal activity against plant pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The presence of the trifluoromethoxy group in this compound suggests its potential for similar applications, as the inclusion of such fluorinated moieties is a key strategy in developing modern pesticides. researchgate.net
Inhibition of Specific Molecular Targets (in vitro, non-clinical, mechanistic studies)
Mechanistic studies involving quinoline derivatives often focus on their ability to interact with specific biological molecules, such as enzymes and receptors. These in vitro investigations are crucial for understanding the compound's mode of action and for guiding further development.
Enzyme Inhibition Studies (e.g., NQO1, other specific enzymes)
The quinoline scaffold is a recognized pharmacophore for targeting various enzymes. One such enzyme is NAD(P)H: quinone oxidoreductase 1 (NQO1), a flavoprotein that plays a role in detoxification and protecting cells from oxidative stress. However, in some contexts, the inhibition or modulation of NQO1 is a therapeutic strategy.
Several studies have demonstrated that quinoline derivatives can interact with and inhibit NQO1. For example, clioquinol (B1669181) and its metabolite 8-hydroxyquinoline have been shown to inhibit NQO1 activity in a dose-dependent manner in cell-free systems. nih.gov Furthermore, a series of 7-amino- and 7-acetamidoquinoline-5,8-diones were synthesized and evaluated as potential NQO1-directed antitumor agents. nih.gov Metabolism studies revealed that these quinoline-5,8-diones can act as substrates for NQO1, with some analogs showing selective cytotoxicity toward NQO1-expressing cancer cells. nih.gov These findings underscore the potential of the quinoline core structure to be tailored for specific interactions with NQO1, suggesting that this compound could be a candidate for similar enzymatic inhibition studies.
Receptor Binding Assays for Mechanistic Understanding
Receptor binding assays are fundamental in pharmacological research to determine the affinity and selectivity of a compound for a particular receptor. Quinoline-based molecules have been extensively studied as ligands for a variety of receptors involved in carcinogenic pathways, including c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor (VEGF) receptors. nih.gov
Molecular docking simulations and binding mode analyses have provided insights into these interactions. For instance, the quinoline nitrogen atom often plays a crucial role by forming a hydrogen bond with key amino acid residues (like Met1160) in the hinge region of kinase domains. nih.gov Additionally, the quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr1159), further stabilizing the ligand-receptor complex. nih.gov The substituents on the quinoline ring, such as the trifluoromethyl group, can occupy hydrophobic pockets within the receptor, contributing to binding affinity and selectivity. nih.gov While specific receptor binding data for this compound is not detailed in the available literature, the established interaction patterns of its structural class highlight a clear rationale for its investigation in receptor binding assays to uncover potential therapeutic mechanisms.
Corrosion Inhibition Studies
Quinoline and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.com Their efficacy is attributed to the presence of the heterocyclic ring system with high electron density (π-electrons) and heteroatoms (like nitrogen), which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. deakin.edu.au
Electrochemical and Adsorption Investigations of the Compound on Metal Surfaces
Electrochemical studies are pivotal in quantifying the effectiveness of corrosion inhibitors and elucidating their mechanism of action. Research on a close structural analog, 4-Chloro,8-(trifluoromethyl)quinoline (CTQ), provides significant insight into the potential corrosion inhibition properties of this compound. researchgate.net
Experimental investigations using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) on mild steel in 1 M hydrochloric acid (HCl) demonstrated that CTQ is an effective corrosion inhibitor. researchgate.net The polarization method indicated that CTQ functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net
The adsorption behavior of the inhibitor on the metal surface was found to follow the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. Thermodynamic parameters derived from these studies help in understanding the nature of the adsorption process. researchgate.net
| Parameter | Description | Finding |
|---|---|---|
| Inhibition Type | Effect on anodic and cathodic reactions | Mixed-Type |
| Adsorption Model | Describes the surface coverage behavior | Langmuir Adsorption Isotherm |
| Thermodynamic Parameter (ΔG0ads) | Standard free energy of adsorption | Calculated to determine spontaneity and type of adsorption (physisorption/chemisorption) |
| Thermodynamic Parameter (ΔH0ads) | Standard enthalpy of adsorption | Measured to determine if the adsorption process is endothermic or exothermic |
These detailed electrochemical and adsorption studies on a closely related quinoline derivative strongly suggest that this compound would exhibit significant corrosion inhibition properties, warranting similar investigations to quantify its specific efficacy and mechanism. researchgate.netresearchgate.net
Correlation of Molecular Structure with Inhibition Efficiency
The specific inhibitory properties of this compound are intrinsically linked to the electronic and steric characteristics of its substituents and their precise positioning on the quinoline core. While comprehensive structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively available in publicly accessible research, the influence of the chloro and trifluoromethoxy groups on the biological activity of quinoline derivatives can be inferred from broader medicinal chemistry studies.
The quinoline scaffold itself is a privileged structure in drug discovery, known to be a versatile nucleus for the development of agents targeting a wide array of biological targets, including enzymes and receptors. researchgate.net The biological activity of quinoline derivatives is highly dependent on the substitution pattern on the heterocyclic ring.
The Role of the 2-Chloro Substituent:
The presence of a chlorine atom at the C-2 position of the quinoline ring is a common feature in many biologically active compounds. The chlorine atom is an electron-withdrawing group and its presence can significantly influence the electronic distribution within the quinoline ring system. This can affect the molecule's ability to interact with biological targets. For instance, in some series of quinoline derivatives, the presence of a chloro group has been shown to be important for their inhibitory activity. nih.gov In the context of enzyme inhibition, the 2-chloro group can act as a key pharmacophore, potentially forming crucial interactions within the active site of a target protein. acs.org
The Role of the 8-Trifluoromethoxy Substituent:
In studies of other quinoline derivatives, substitutions at the 8-position have been shown to be crucial for their inhibitory potency. For example, in a series of 8-substituted quinoline-2-carboxamides evaluated as carbonic anhydrase inhibitors, the nature of the substituent at the 8-position had a significant impact on the inhibitory activity against different isoforms of the enzyme. While this study did not include a trifluoromethoxy group, it highlights the importance of the 8-position in modulating the inhibitory profile of quinoline-based compounds.
In the absence of direct experimental data for this compound, a hypothetical SAR table can be constructed to illustrate the expected impact of modifications at the 2 and 8 positions based on general principles observed in quinoline chemistry.
| Compound | R1 (Position 2) | R2 (Position 8) | Expected Inhibition Efficiency | Rationale |
|---|---|---|---|---|
| 1 | -Cl | -OCF3 | Potentially High | Combination of an electron-withdrawing group at C2 and a highly lipophilic, electron-withdrawing group at C8 may lead to potent inhibition. |
| 2 | -H | -OCF3 | Moderate to High | The trifluoromethoxy group at C8 is expected to contribute significantly to activity, but the absence of the chloro group at C2 might reduce potency depending on the target. |
| 3 | -Cl | -H | Moderate | The chloro group at C2 can confer some inhibitory activity, but the absence of a substituent at C8 might be detrimental. |
| 4 | -Cl | -OCH3 | Moderate to High | The methoxy (B1213986) group is less lipophilic and less electron-withdrawing than trifluoromethoxy, which may result in a different inhibitory profile. |
It is important to emphasize that this table is illustrative and based on general trends. The actual inhibitory efficiency of these hypothetical compounds would need to be determined through experimental testing against a specific biological target.
Q & A
Q. What are the most effective synthetic routes for 2-Chloro-8-(trifluoromethoxy)quinoline?
The Vilsmeier-Haack reaction is a widely used method for synthesizing chloro-substituted quinolines. This involves reacting an acetanilide derivative with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form a chloroformyl intermediate, followed by cyclization. For example, substituting the 8-position with trifluoromethoxy groups can be achieved by pre-functionalizing the starting material with trifluoromethoxy precursors before cyclization . Optimize reaction conditions (e.g., temperature: 353 K, time: 15 h) and stoichiometric ratios (e.g., POCl₃:DMF = 3:1) to improve yield and purity.
Q. How can the structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data and generate ORTEP-3 diagrams for visualizing bond lengths, angles, and torsion angles . For example, planar deviations in the quinoline ring system (r.m.s. < 0.05 Å) and dihedral angles between substituents (e.g., 70° for methoxybenzene groups) confirm stereochemical integrity . Complement crystallography with NMR (¹H/¹³C/¹⁹F) and HRMS for functional group validation.
Q. What analytical techniques are critical for purity assessment?
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and a gradient mobile phase (acetonitrile/water) to quantify impurities (< 1%).
- Differential Scanning Calorimetry (DSC): Monitor melting points (e.g., 189–191°C for related trifluoromethylquinolines) to detect polymorphic forms .
- Elemental Analysis: Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?
- Substituent Modulation: Replace the trifluoromethoxy group with electron-withdrawing (e.g., -NO₂) or donating (-NH₂) groups to study electronic effects on bioactivity .
- Crystallographic Data: Correlate planarity of the quinoline ring (e.g., r.m.s. deviation < 0.05 Å) with ligand-receptor binding affinity in enzymatic assays .
- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets (e.g., DNA intercalation) .
Q. What enzymatic pathways degrade this compound?
Comamonas testosteroni strains express quinoline 2-oxidoreductase , which hydroxylates the quinoline ring at the 2-position, forming 2-oxo-1,2-dihydroquinoline derivatives. The trifluoromethoxy group may sterically hinder enzyme access, requiring mutagenesis studies to identify tolerant variants . Use LC-MS/MS to track degradation intermediates and quantify enzyme kinetics (e.g., kcat/Km) .
Q. How do DNA adducts form with halogenated quinolines, and what are the mutagenic implications?
Electrophilic intermediates (e.g., nitrenium ions) generated via cytochrome P450-mediated oxidation bind to DNA bases (e.g., guanine N7). For this compound, the chloro group increases electrophilicity, promoting adduct formation. Use ³²P-postlabeling assays to quantify adducts and Ames tests with Salmonella strains (e.g., TA98) to assess mutagenicity . Compare with known carcinogens (e.g., PhIP, IQ) to evaluate relative risk .
Q. What strategies mitigate toxicity while preserving bioactivity?
- Prodrug Design: Introduce hydrolyzable esters at the 2-chloro position to reduce electrophilicity until metabolic activation .
- Co-crystallization Studies: Identify key residues in target proteins (e.g., A3 adenosine receptor) for selective binding, minimizing off-target effects .
- In Silico Toxicity Prediction: Use tools like DEREK or Toxtree to flag structural alerts (e.g., nitro groups) early in drug design .
Methodological Challenges and Solutions
Q. How are crystallographic disorder and twinning addressed in quinoline derivatives?
Q. What computational tools predict regioselectivity in electrophilic substitutions?
- Molecular Electrostatic Potential (MEP) Maps: Generated via Gaussian09 at the B3LYP/6-31G* level, highlight electron-deficient regions (e.g., C-5/C-7 positions) prone to nitration or halogenation .
- Docking Simulations (AutoDock Vina): Screen virtual libraries to prioritize derivatives with optimal binding to targets (e.g., GPR39 agonists) .
Q. How are conflicting bioactivity data resolved across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
